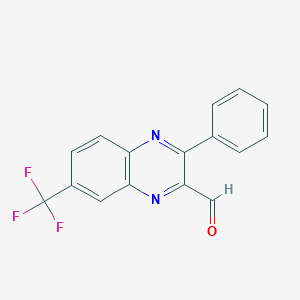![molecular formula C16H11N5O3 B15168387 1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole CAS No. 627034-25-7](/img/structure/B15168387.png)
1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole is a complex heterocyclic compound that features a tetrazole ring fused to an isoindole structure
Vorbereitungsmethoden
The synthesis of 1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature followed by heating can yield the desired indole product .
Analyse Chemischer Reaktionen
1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s derivatives have shown potential as antiviral and antimicrobial agents.
Wirkmechanismus
The mechanism of action of 1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrazole ring can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-(4-nitrobenzoyl)-1H-tetrazolo[5,1-a]isoindole can be compared with other similar compounds such as:
Indole derivatives: These compounds share the indole ring structure but differ in their substituents and functional groups.
Isoindole derivatives: These compounds have the isoindole ring but may lack the tetrazole ring or nitrobenzoyl group.
Tetrazole derivatives: These compounds contain the tetrazole ring but may have different substituents on the ring. The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
627034-25-7 |
|---|---|
Molekularformel |
C16H11N5O3 |
Molekulargewicht |
321.29 g/mol |
IUPAC-Name |
(1-methyltetrazolo[5,1-a]isoindol-5-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C16H11N5O3/c1-19-16-13-5-3-2-4-12(13)14(20(16)18-17-19)15(22)10-6-8-11(9-7-10)21(23)24/h2-9H,1H3 |
InChI-Schlüssel |
PNDFPOBBACDKSM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C3C=CC=CC3=C(N2N=N1)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Anthracene-1,8-diylbis(methylene)]bis(3-butyl-2,3-dihydro-1H-imidazol-1-ium)](/img/structure/B15168310.png)
![5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile](/img/structure/B15168312.png)
![[phenyl(propan-2-yl)carbamothioyl]sulfanyl N-phenyl-N-propan-2-ylcarbamodithioate](/img/structure/B15168322.png)
![1,1'-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide](/img/structure/B15168328.png)




![S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate](/img/structure/B15168358.png)
![Guanidine, [(1S)-2-methoxy-1-methylethyl]-](/img/structure/B15168363.png)
![4-(Dimethylamino)-N-[(4-formylphenyl)methyl]benzamide](/img/structure/B15168379.png)
![Phenol, 3-[(1R,2R)-2-(aminomethyl)cyclohexyl]-](/img/structure/B15168385.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B15168400.png)

